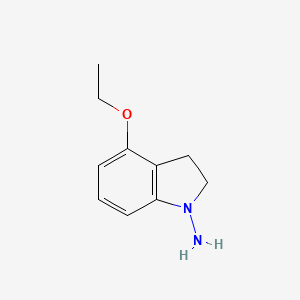

4-乙氧基吲哚-1-胺

描述

Synthesis Analysis

The synthesis of amines like 4-Ethoxyindolin-1-amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of 4-Ethoxyindolin-1-amine can be analyzed using various spectroscopic methods such as 1H NMR, LC-MS, and UV-VIS . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Chemical Reactions Analysis

Amines, including 4-Ethoxyindolin-1-amine, can react with acids to form salts soluble in water . The reaction of 4-methyl catechol with propylamine in the presence of NaIO4 in Na2CO3 aqueous solution is an example of a reaction involving amines .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They react with acids to form salts soluble in water, including those amines that are not very soluble in water .科学研究应用

合成和抗菌活性

4-乙氧基吲哚-1-胺衍生物已被用于合成具有潜在抗菌活性的新化合物。例如,Bektaş 等人(2007 年)合成了各种衍生物,包括 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮,发现其中一些化合物对测试微生物具有良好或中等的活性 (Bektaş 等人,2007 年)。

细胞生理学中的光化学活化

该化合物还在光化学研究中找到了应用,特别是在细胞生理学领域。Asad 等人(2017 年)探索了与光去除保护基团相连的三级胺的光活化,展示了生物活性分子的有效释放,这与基因编辑和细胞活动的研究相关 (Asad 等人,2017 年)。

抗肿瘤活性

另一个重要的研究领域是对 4-乙氧基吲哚-1-胺衍生物的抗肿瘤特性的研究。Károlyi 等人(2012 年)合成了一系列新型功能化衍生物,并评估了它们针对各种人类癌细胞系的体外抗肿瘤活性。他们发现某些衍生物显示出有吸引力的体外细胞毒性和细胞抑制效应 (Károlyi 等人,2012 年)。

生物医学分析中的荧光

此外,4-乙氧基吲哚-1-胺衍生物已被用于开发用于生物医学分析的新型荧光团。Hirano 等人(2004 年)发现,6-甲氧基-4-喹啉酮(一种源自相关化合物的氧化产物)在很宽的 pH 范围内表现出强荧光,使其适用于生物医学应用,例如荧光标记 (Hirano 等人,2004 年)。

未来方向

作用机制

Target of Action

4-Ethoxyindolin-1-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Ethoxyindolin-1-amine may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Ethoxyindolin-1-amine may interact with its targets in a way that results in one or more of these effects.

Pharmacokinetics

Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that they may have favorable ADME properties

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities . Therefore, it is plausible that 4-Ethoxyindolin-1-amine could have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxyindolin-1-amine. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action of 4-Ethoxyindolin-1-amine.

属性

IUPAC Name |

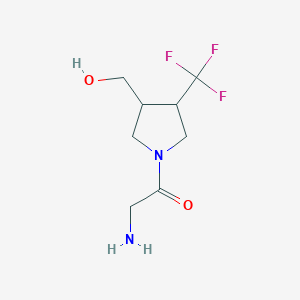

4-ethoxy-2,3-dihydroindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-13-10-5-3-4-9-8(10)6-7-12(9)11/h3-5H,2,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZYPESNCJCGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)

![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)

![3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477126.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477127.png)

![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)

![5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477135.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477137.png)

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477139.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1477142.png)